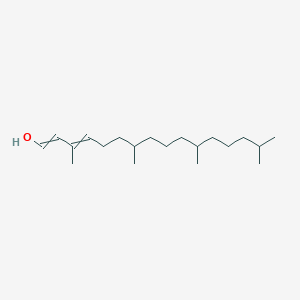
Copper;ZINC;carbonate;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;ZINC;carbonate;hydroxide is a compound that consists of copper, zinc, carbonate, and hydroxide ions. It is commonly found in nature as minerals such as malachite (Cu2CO3(OH)2) and hydrozincite (Zn5(CO3)2(OH)6) . These compounds are often used as precursors in various inorganic syntheses due to their ability to form reactive and catalytic active fine particles of metal oxides upon thermal decomposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper;ZINC;carbonate;hydroxide can be synthesized by combining aqueous solutions of copper(II) sulfate and zinc sulfate with sodium carbonate. The reaction results in the precipitation of the compound along with the release of carbon dioxide . The general reaction can be represented as: [ 2CuSO4 + 2ZnSO4 + 4Na2CO3 + 2H2O \rightarrow Cu2(OH)2CO3 + Zn5(CO3)2(OH)6 + 4Na2SO4 + CO2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled addition of sodium carbonate to a solution containing copper(II) sulfate and zinc sulfate. The reaction is carried out under controlled temperature and pH conditions to ensure the complete precipitation of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;ZINC;carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and zinc oxide.
Reduction: Reduction reactions can convert the compound back to its elemental metals.
Substitution: The carbonate and hydroxide ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Acids: Reacting with acids such as hydrochloric acid results in the formation of copper chloride, zinc chloride, water, and carbon dioxide. [ 2HCl + Cu2CO3(OH)2 \rightarrow 2CuCl2 + H2O + CO2 ] [ H2SO4 + Zn5(CO3)2(OH)6 \rightarrow 5ZnSO4 + 6H2O + 2CO2 ]
Major Products
The major products formed from these reactions include copper chloride, zinc chloride, water, and carbon dioxide .
Applications De Recherche Scientifique
Copper;ZINC;carbonate;hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various metal oxides and catalysts.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments, ceramics, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of copper;ZINC;carbonate;hydroxide involves the release of copper and zinc ions in aqueous solutions. These ions interact with various molecular targets, including enzymes and cellular components, leading to their catalytic and antimicrobial effects . The compound’s ability to release carbonate and hydroxide ions also contributes to its reactivity and effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) carbonate hydroxide (Cu2CO3(OH)2):
Zinc carbonate hydroxide (Zn5(CO3)2(OH)6):
Uniqueness
Copper;ZINC;carbonate;hydroxide is unique due to its combination of both copper and zinc ions, which provides a synergistic effect in its applications. The presence of both metals enhances its catalytic activity and antimicrobial properties compared to compounds containing only one of the metals .
Propriétés
Numéro CAS |
64418-04-8 |
|---|---|
Formule moléculaire |
CHCuO4Zn+ |
Poids moléculaire |
205.9 g/mol |
Nom IUPAC |
copper;zinc;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Cu.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3 |
Clé InChI |
SUCKQWWOYOOODR-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[Cu+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


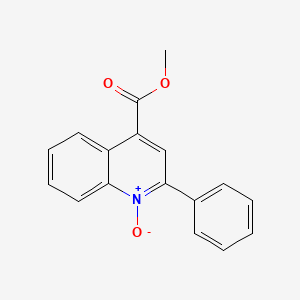

![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
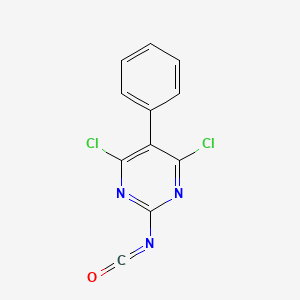
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)


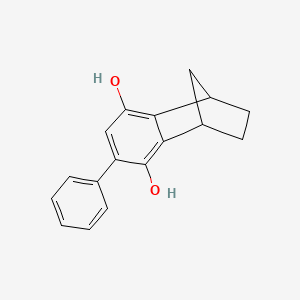
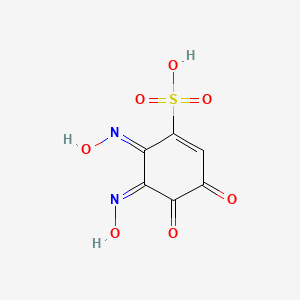

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

